Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate
Overview
Description
Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate (EDIP) is a synthetic chemical compound that has been used in various scientific research applications. It is a colorless to pale yellow oily liquid that is soluble in water and has a boiling point of about 80°C. EDIP is used in a variety of research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of its potential applications.
Scientific research applications
Novel Copolymers and Chemical Synthesis
- Novel Copolymers: Research involving ring-substituted ethyl propenoates, similar in structural complexity to the compound of interest, focuses on creating novel copolymers with vinyl acetate. These copolymers are synthesized and characterized by their thermal behavior and decomposition patterns, hinting at applications in materials science for their unique thermal properties (Wojdyla et al., 2022).
Radioiodination and Biological Evaluation
- Radioiodination: A study on a new dipeptide derivative structurally related to the query compound was radioiodinated for potential use as a brain imaging agent. The derivative showed promising results as a brain SPECT agent due to its high brain uptake and retention, suggesting applications in medical imaging and diagnostics (Abdel-Ghany et al., 2013).
Anticancer and Anti-inflammatory Applications
- Synthetic Pathway Utilization: Another study focused on the Leuckart synthesis of novel acetamide derivatives for evaluating their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain derivatives showed activities comparable to standard drugs, indicating potential pharmaceutical applications (Rani et al., 2016).
Insect Growth Regulation
- Insect Growth Regulator: Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound similar to the one inquired about, was synthesized and assessed as an insect growth regulator against Galleria mellonella. The study suggested its potential as a juvenile hormone mimic, indicating applications in pest control (Devi & Awasthi, 2022).
Chemoselective Acetylation
- Chemoselective Acetylation: N-(2-Hydroxyphenyl)acetamide's synthesis via chemoselective acetylation of 2-aminophenol using immobilized lipase highlights a methodological advancement in producing intermediates for antimalarial drugs. This showcases the compound's relevance in synthesizing bioactive molecules (Magadum & Yadav, 2018).
properties
IUPAC Name |
ethyl 2-acetamido-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJKMEUFNHSFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21I2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329168 | |
Record name | Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate | |
CAS RN |
83249-56-3 | |
Record name | 83249-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.